
(S)-2-((Tert-butoxycarbonyl)amino)-5-(pyridin-3-YL)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((Tert-butoxycarbonyl)amino)-5-(pyridin-3-YL)pentanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((Tert-butoxycarbonyl)amino)-5-(pyridin-3-YL)pentanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The process begins with the amino acid precursor, which undergoes a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-((Tert-butoxycarbonyl)amino)-5-(pyridin-3-YL)pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.
Substitution: The pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are commonly used to remove the Boc group.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Free amine derivatives.
Substitution: Substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-((Tert-butoxycarbonyl)amino)-5-(pyridin-3-YL)pentanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-2-((Tert-butoxycarbonyl)amino)-5-(pyridin-3-YL)pentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc group can be removed under specific conditions to reveal the active amine, which can then interact with biological targets. The pyridine ring may also play a role in binding to specific sites on proteins or enzymes, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-methyl 3-((tert-butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoate
- 3-(tert-butoxycarbonyl-methyl-amino)-3-pyridin-3-yl-propionic acid
Uniqueness
(S)-2-((Tert-butoxycarbonyl)amino)-5-(pyridin-3-YL)pentanoic acid is unique due to its specific structural features, including the presence of both the Boc-protected amine and the pyridine ring
Eigenschaften
Molekularformel |
C15H22N2O4 |
|---|---|
Molekulargewicht |
294.35 g/mol |
IUPAC-Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-pyridin-3-ylpentanoic acid |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-4-6-11-7-5-9-16-10-11/h5,7,9-10,12H,4,6,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 |
InChI-Schlüssel |
KIVVEDHSKCDYKW-LBPRGKRZSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCC1=CN=CC=C1)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCCC1=CN=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




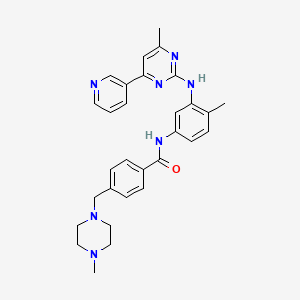
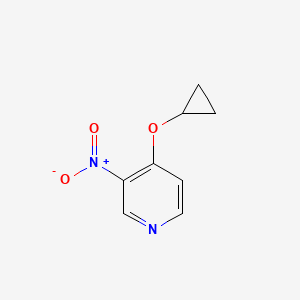

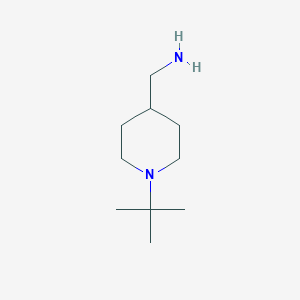

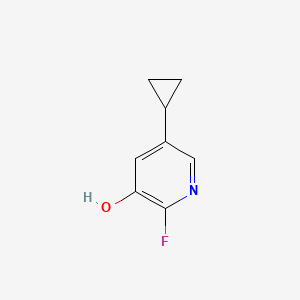

![7-Benzyl-2,4-dichloro-6,7,8,9-tetrahydro-5h-pyrimido[4,5-d]azepine](/img/structure/B14027379.png)
![(E)-3-(4-Chlorobut-2-en-1-yl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one](/img/structure/B14027382.png)

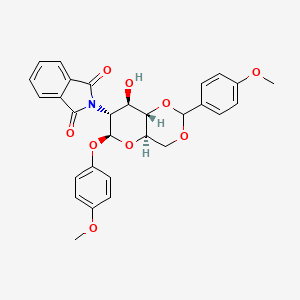
![Methyl 2-([1,1'-biphenyl]-2-ylamino)-2-oxoacetate](/img/structure/B14027395.png)
